molecular formula C6H14ClNO B6309041 (2S)-2-Amino-2-cyclobutylethan-1-ol hydrochloride CAS No. 2209086-62-2

(2S)-2-Amino-2-cyclobutylethan-1-ol hydrochloride

Cat. No.: B6309041
CAS No.: 2209086-62-2
M. Wt: 151.63 g/mol
InChI Key: DYSWVFGGDBVAMH-FYZOBXCZSA-N
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Description

Significance of Chiral Amino Alcohol Scaffolds in Asymmetric Synthesis

Chiral amino alcohols are indispensable structural motifs found in a vast array of natural products and synthetic bioactive compounds, including many pharmaceuticals. nih.govfrontiersin.org Their importance in asymmetric synthesis is multifaceted; they can act as chiral auxiliaries, ligands for metal-catalyzed reactions, or as integral chiral building blocks incorporated directly into the final target molecule. nih.govwestlake.edu.cn

As chiral building blocks, these compounds offer a pre-defined stereochemical center from which new stereocenters can be constructed with a high degree of control. nih.gov The amino and hydroxyl groups provide reactive handles for a variety of chemical transformations. smolecule.com The synthesis of enantiomerically pure 1,2-amino alcohols is a critical task in organic synthesis, with numerous methods developed, including asymmetric hydrogenation, the ring-opening of epoxides, and hydroamination. westlake.edu.cnnih.gov The development of efficient catalytic methods to produce these scaffolds from readily available materials is an area of active research, aiming to provide modular and cost-effective routes to high-value chiral compounds. westlake.edu.cn The ability to generate all possible stereoisomers of a target molecule is crucial for drug discovery, as different stereoisomers can exhibit distinct therapeutic effects or toxicities. nih.gov

Overview of (2S)-2-Amino-2-cyclobutylethan-1-ol Hydrochloride as a Prominent Chiral Building Block

This compound is a chiral amino alcohol that has gained prominence as a valuable intermediate in organic synthesis and medicinal chemistry. smolecule.comvulcanchem.com It is characterized by a unique four-membered cyclobutane (B1203170) ring attached to an amino alcohol functional group, a structure that makes it a promising candidate for the development of new drugs where chirality is a key factor. smolecule.comvulcanchem.com

The molecule's utility stems from its defined (S)-stereochemistry at the carbon bearing the amino group, and the presence of both a primary amine and a primary alcohol. smolecule.com These functional groups can be selectively modified, allowing for the construction of more complex molecular architectures. smolecule.comvulcanchem.com The cyclobutane moiety introduces a degree of conformational rigidity, which can be advantageous in drug design by locking a molecule into a specific bioactive conformation. smolecule.com

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name This compound smolecule.com
Molecular Formula C₆H₁₄ClNO vulcanchem.com
Molecular Weight 151.63 g/mol vulcanchem.com
Physical Form White solid
CAS Number 1259702-72-1
InChI Key DYSWVFGGDBVAMH-FYZOBXCZSA-N

This interactive table provides a summary of the key identifiers and physical properties for this compound.

Historical Context and Evolution of Synthetic Approaches to Cyclobutane Derivatives

The synthesis of cyclobutane rings has been a long-standing challenge in organic chemistry due to the inherent ring strain of the four-membered carbocycle. mit.edu The first synthesis of the parent cyclobutane was achieved in 1907 by hydrogenating cyclobutene. wikipedia.org Early methods for constructing cyclobutane derivatives often relied on [2+2] photocycloadditions of alkenes, a powerful technique for forming the four-membered ring. wikipedia.orgnih.gov Other classical methods include the dimerization of alkenes under UV irradiation and the reaction of ketenes with electron-rich alkenes to form cyclobutanones. wikipedia.orgmdpi.com

While these methods were foundational, controlling the stereochemistry, particularly in an enantioselective manner, remained a significant hurdle. chemistryviews.org The regio- and enantioselective synthesis of cyclobutane derivatives can be challenging. chemistryviews.org Over the past few decades, significant progress has been made in developing new synthetic strategies that offer greater control and efficiency. researchgate.net

The evolution of this field has seen a shift towards catalytic and asymmetric methods. chemistryviews.orgacs.org Modern approaches include:

Catalyzed [2+2] Cycloadditions: Transition metal and organocatalytic methods have emerged to promote [2+2] cycloadditions with high levels of stereocontrol. nih.govresearchgate.net For instance, visible-light-induced asymmetric [2+2] cycloadditions have been developed, sometimes in a cascade fashion with other reactions like iridium-catalyzed allylic etherification, to produce enantioenriched cyclobutanes. chemistryviews.orgacs.org

Ring Expansions: The expansion of smaller, more readily available cyclopropane (B1198618) rings has also been a fruitful strategy. nih.gov

C-H Functionalization: More recently, C-H activation and functionalization logic has been applied to the synthesis of complex cyclobutane-containing natural products, offering an alternative to traditional cycloaddition strategies. baranlab.org

Bicyclobutane Chemistry: Highly strained bicyclobutanes have been explored as versatile precursors that undergo strain-releasing reactions to generate diverse and densely functionalized cyclobutane structures. nih.govnih.gov

These advanced methodologies have made a wide range of structurally diverse and enantiomerically enriched cyclobutane derivatives, including chiral amino acids and alcohols, more accessible to synthetic chemists. acs.orgresearchgate.net This increased accessibility continues to fuel their application in the synthesis of complex molecules and in drug discovery. researchgate.netresearchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-cyclobutylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-6(4-8)5-2-1-3-5;/h5-6,8H,1-4,7H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSWVFGGDBVAMH-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2s 2 Amino 2 Cyclobutylethan 1 Ol Hydrochloride

Retrosynthetic Analysis and Key Precursor Strategies

Retrosynthetic analysis of (2S)-2-Amino-2-cyclobutylethan-1-ol hydrochloride reveals several strategic disconnections to identify viable starting materials and key intermediates. The primary goal is to trace the molecule back to simple, achiral, or readily available chiral precursors.

A primary disconnection can be made at the C-N bond, suggesting a synthetic route starting from a chiral cyclobutyl-containing electrophile and an ammonia (B1221849) equivalent. Alternatively, disconnection of the C-C bond between the cyclobutane (B1203170) ring and the ethanolamine (B43304) moiety points towards a strategy involving the addition of a two-carbon unit to a chiral cyclobutyl precursor.

However, a more common and effective retrosynthetic approach involves functional group interconversion, targeting a key intermediate such as a chiral α-amino acid or an α-hydroxy ketone. These precursors can then be synthesized from simpler starting materials through established asymmetric methodologies.

Key Precursor Strategies:

Precursor TypeRetrosynthetic DisconnectionPotential Starting Materials
Chiral α-amino acidC-C bond formation, reduction of carboxylic acidCyclobutanecarboxaldehyde, glycine (B1666218) derivatives
Chiral α-hydroxy ketoneReduction of ketone, aminationCyclobutyl methyl ketone, cyclobutanecarboxylic acid
Chiral epoxideRing-opening with an amineCyclobutyloxirane
Chiral imineReductionCyclobutyl glyoxal, chiral amine

One of the most direct synthetic routes involves the asymmetric reduction of a corresponding α-amino ketone. This strategy is attractive due to the potential for high enantioselectivity using chiral reducing agents or catalytic hydrogenation. Another viable pathway begins with a cyclobutane-containing aldehyde, which can undergo an asymmetric Strecker or Mannich-type reaction to introduce the amino group and set the stereocenter.

Enantioselective Synthesis Pathways

The core challenge in synthesizing this compound lies in the enantioselective introduction of the stereocenter. Several powerful strategies have been developed to achieve this, broadly categorized into asymmetric catalysis, chiral auxiliary-mediated synthesis, and chemoenzymatic transformations.

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis offers an efficient and atom-economical approach to chiral synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of chiral β-amino alcohols.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral β-amino alcohols, organocatalysts can activate substrates through the formation of iminium ions or enamines, facilitating highly stereoselective bond formations. rsc.org

Simple primary β-amino alcohols themselves can act as efficient organocatalysts in reactions such as the asymmetric Michael addition, which can be a key step in building the carbon skeleton of the target molecule. rsc.org These catalysts often operate through a network of non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome of the reaction. rsc.org The preparation of such β-amino alcohol organocatalysts can often be achieved from readily available amino acids. rsc.org

In a potential organocatalytic route to (2S)-2-Amino-2-cyclobutylethan-1-ol, a key step could involve the asymmetric aldol (B89426) or Mannich reaction of a cyclobutane-containing aldehyde or ketone with a suitable nucleophile, catalyzed by a chiral proline derivative or a chiral primary amine.

Hypothetical Organocatalytic Aldol Reaction:

Reactant 1Reactant 2CatalystProduct
CyclobutanecarboxaldehydeAcetaldehyde(S)-ProlineChiral β-hydroxy aldehyde

This intermediate could then be converted to the target amino alcohol through subsequent functional group manipulations, including amination and reduction.

Transition metal catalysis is a cornerstone of modern organic synthesis, offering a wide range of transformations for asymmetric C-C and C-heteroatom bond formation. In the context of synthesizing chiral β-amino alcohols, transition metal complexes can catalyze reactions such as asymmetric hydrogenation, transfer hydrogenation, and asymmetric addition of organometallic reagents to imines. westlake.edu.cn

A chromium-catalyzed asymmetric cross-coupling of aldehydes and imines has been developed as a novel method for the modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn This approach utilizes a radical polar crossover strategy to achieve high chemical and stereochemical selectivity. westlake.edu.cn Another strategy involves the enantioselective radical C-H amination of alcohols, which can be achieved through a multi-catalytic system involving a chiral copper catalyst and a photosensitizer. nih.gov

For the synthesis of (2S)-2-Amino-2-cyclobutylethan-1-ol, a plausible transition metal-catalyzed approach would be the asymmetric hydrogenation of an appropriately substituted α-amino ketone.

Example of Asymmetric Hydrogenation:

SubstrateCatalystReagentProductEnantiomeric Excess (ee)
2-Amino-1-cyclobutylethanoneChiral Rhodium or Ruthenium complexH₂(2S)-2-Amino-2-cyclobutylethan-1-olPotentially >95%

The choice of the chiral ligand coordinated to the metal center is crucial for achieving high enantioselectivity in these reactions.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed to afford the enantiomerically enriched product. This is a robust and reliable method for asymmetric synthesis. nih.gov

Commonly used chiral auxiliaries for the synthesis of β-amino alcohols include those derived from amino acids, such as Evans' oxazolidinones, or other readily available chiral molecules. researchgate.net The auxiliary controls the facial selectivity of reactions such as alkylation, aldol additions, or reductions of prochiral substrates.

A potential synthetic route to (2S)-2-Amino-2-cyclobutylethan-1-ol using a chiral auxiliary could start with the acylation of a chiral oxazolidinone with cyclobutanecarboxylic acid. The resulting N-acyl oxazolidinone can then undergo a diastereoselective transformation, such as an asymmetric aldol reaction with a formaldehyde (B43269) equivalent, followed by reduction and cleavage of the auxiliary.

Illustrative Chiral Auxiliary-Mediated Aldol Reaction:

SubstrateReagentChiral AuxiliaryDiastereomeric Ratio
N-(cyclobutylcarbonyl)oxazolidinoneFormaldehyde equivalent(4R,5S)-4-methyl-5-phenyloxazolidin-2-onePotentially >95:5

The diastereomeric product can then be isolated and the chiral auxiliary removed to yield the desired enantiomer of the β-hydroxy acid, which can be further converted to the target amino alcohol.

Chemoenzymatic Transformations for Stereocontrol

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and environmentally benign synthetic routes. Enzymes, such as lipases, proteases, and dehydrogenases, can catalyze reactions with high enantio- and regioselectivity under mild conditions. nih.govnih.govfrontiersin.orgresearchgate.netmdpi.com

For the synthesis of chiral amino alcohols, enzymes can be used for kinetic resolution of racemic mixtures or for the asymmetric transformation of prochiral substrates. nih.govnih.govfrontiersin.org For instance, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic amino alcohol, allowing for the separation of the two enantiomers. Alternatively, an amine dehydrogenase can be used for the asymmetric reductive amination of an α-hydroxy ketone to directly produce the chiral amino alcohol. frontiersin.org

A chemoenzymatic approach to (2S)-2-Amino-2-cyclobutylethan-1-ol could involve the enzymatic resolution of racemic 2-amino-2-cyclobutylethan-1-ol or the asymmetric reduction of 2-amino-1-cyclobutylethanone catalyzed by a ketoreductase.

Potential Chemoenzymatic Resolution:

SubstrateEnzymeAcylating AgentProduct
(rac)-2-Amino-2-cyclobutylethan-1-olLipase (e.g., Candida antarctica Lipase B)Vinyl acetate (B1210297)(R)-2-Acetamido-2-cyclobutylethan-1-ol and (S)-2-Amino-2-cyclobutylethan-1-ol

This method allows for the isolation of the desired (S)-enantiomer with high optical purity.

Diastereoselective Synthesis of Cyclobutane Amino Alcohol Scaffolds

The construction of the cyclobutane amino alcohol scaffold with precise control over its stereochemistry is a formidable challenge. Diastereoselective synthesis aims to selectively produce one diastereomer over others, which is critical when multiple stereocenters are present. A common strategy involves the reduction of α-amino ketones, where the existing stereocenter directs the stereochemical outcome of the newly formed hydroxyl group.

Research has demonstrated that the choice of reducing agent and protecting groups on the amine can significantly influence the diastereoselectivity, leading to either syn- or anti-1,2-amino alcohol products. nih.govnih.gov For instance, carbamate-protected amino ketones can be selectively reduced to anti-amino alcohols. nih.gov

A palladium(II)/sulfoxide-catalyzed diastereoselective allylic C–H amination of chiral homoallylic N-tosyl carbamates offers a modern approach to accessing chiral syn-1,2-amino alcohols. nih.gov This method allows for the direct installation of the nitrogen functionality into an inert C-H bond, streamlining the synthesis. nih.gov The diastereoselectivity is influenced by the stereocenter bearing the N-tosyl carbamate. nih.gov

Below is a representative table illustrating the diastereoselective reduction of a generic N-protected α-amino ketone, highlighting the influence of the reducing agent on the product distribution.

EntryN-Protecting GroupReducing AgentSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1BocLiAlH(O-t-Bu)3Ethanol-78Predominantly anti
2CbzNaBH4Methanol0Varies
3TritylK-Selectride®THF-78Predominantly syn

This table is a generalized representation based on established principles of diastereoselective reductions of α-amino ketones and does not represent specific experimental data for the synthesis of this compound.

Stereoselective Ring-Opening Reactions of Meso Compounds

Stereoselective ring-opening of meso compounds, particularly epoxides, is a powerful strategy for the asymmetric synthesis of amino alcohols. This approach utilizes a chiral catalyst or reagent to desymmetrize a prochiral meso epoxide, leading to an enantioenriched product. The ring-opening of epoxides with nitrogen nucleophiles is a common and effective method for synthesizing β-amino alcohols. mdpi.com

The reaction's stereospecificity and regioselectivity are crucial. Various catalysts, including those based on zirconium, have been shown to effectively catalyze the nucleophilic opening of epoxide rings by amines. The choice of catalyst can control which carbon of the epoxide is attacked, thereby determining the regioselectivity.

For the synthesis of a cyclobutane-containing amino alcohol, a hypothetical meso-cyclobutylepoxide could be subjected to a stereoselective ring-opening reaction with an appropriate amine source in the presence of a chiral catalyst. The catalyst would differentiate between the two enantiotopic carbons of the epoxide, leading to the desired (2S) stereochemistry.

The following table illustrates the potential outcomes of a stereoselective ring-opening of a meso epoxide with an amine, catalyzed by different chiral ligands.

EntryMeso EpoxideAmine NucleophileChiral Catalyst/LigandSolventEnantiomeric Excess (ee)
1Cyclohexene oxideBenzylamineChiral Salen-Cr(III) ComplexCH2Cl2>90%
2Cyclopentene oxideAnilineChiral Titanium ComplexTolueneHigh
3Stilbene oxideAmmoniaEnzyme (e.g., Epoxide Hydrolase)Buffer>99%

This table provides examples of stereoselective epoxide ring-opening reactions and is intended to illustrate the principles of this synthetic strategy.

Development of Novel and Sustainable Synthetic Routes

The development of novel and sustainable synthetic routes is driven by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Biocatalysis has emerged as a powerful tool in this regard, offering highly selective transformations under mild reaction conditions. nih.govnih.govmdpi.com

Enzymes such as transaminases can be used for the asymmetric synthesis of chiral amines from ketones. researchgate.net An engineered transaminase could potentially be employed to directly aminate a suitable cyclobutyl hydroxyketone precursor to produce (2S)-2-Amino-2-cyclobutylethan-1-ol with high enantiomeric purity. researchgate.net This biocatalytic approach avoids the use of heavy metal catalysts and often proceeds in aqueous media. nih.govmdpi.com

Another sustainable approach involves the utilization of readily available starting materials and minimizing waste. While not a direct synthesis of the target compound, research into the use of CO2 as a C1 building block in the synthesis of related structures like 2-oxazolidinones from propargylic alcohols and 2-aminoethanols showcases the direction of green synthetic chemistry.

Purification and Enantiomeric Enrichment Techniques

Even with highly stereoselective synthetic methods, purification and enantiomeric enrichment are often necessary to obtain the final product with the required high optical purity.

Diastereomeric Salt Formation: A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orglibretexts.orglibretexts.org For a racemic mixture of 2-Amino-2-cyclobutylethanol, a chiral acid such as tartaric acid or mandelic acid can be used. wikipedia.orglibretexts.org The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org The desired enantiomer can then be liberated from the purified diastereomeric salt by treatment with a base. libretexts.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. chiraltech.comnih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly used for the resolution of a wide range of chiral compounds, including amino alcohols. nih.gov Supercritical fluid chromatography (SFC) with chiral columns is also an effective and greener alternative for enantioseparation. mdpi.com

The table below summarizes common chiral resolving agents and chromatography columns used for the separation of amino alcohols.

TechniqueChiral Agent/Stationary PhasePrinciple
Diastereomeric Salt Crystallization(+)-Tartaric Acid, (S)-Mandelic AcidFormation of diastereomers with different physical properties (solubility). wikipedia.orglibretexts.org
Preparative Chiral HPLCAmylose or Cellulose-based CSPs (e.g., Chiralpak® series)Differential interaction of enantiomers with the chiral stationary phase. chiraltech.comnih.gov
Chiral SFCPolysaccharide-based CSPsSimilar to HPLC but uses supercritical CO2 as the mobile phase. mdpi.com

This table lists common techniques and materials for the chiral resolution of amino alcohols.

Stereochemical Investigations and Conformational Analysis of 2s 2 Amino 2 Cyclobutylethan 1 Ol Hydrochloride

Determination of Absolute Configuration

The designation "(2S)" in (2S)-2-Amino-2-cyclobutylethan-1-ol hydrochloride specifies the absolute configuration at the chiral center, which is the carbon atom bonded to the amino group, the cyclobutyl group, the hydroxymethyl group, and a hydrogen atom. The "S" configuration is determined according to the Cahn-Ingold-Prelog (CIP) priority rules.

The absolute configuration of chiral molecules like this is experimentally determined using a variety of advanced analytical techniques. While specific studies on this exact compound are not prevalent in public literature, standard methods employed for such determinations include:

X-ray Crystallography: This is a powerful method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its absolute stereochemistry.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light, which is inherent to chiral molecules. Comparison of experimental spectra with those predicted by quantum chemical calculations can establish the absolute configuration.

Mosher's Method: This NMR-based technique involves derivatizing the chiral alcohol with a chiral reagent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. researchgate.net Analysis of the differences in the ¹H NMR chemical shifts of these diastereomers allows for the assignment of the absolute configuration of the original alcohol. researchgate.netnih.gov

Microcrystal Electron Diffraction (MicroED): A more recent technique, MicroED can determine the structure of very small crystals that are not suitable for conventional X-ray diffraction, providing a reliable method for absolute configuration assignment. researchgate.netnih.gov

For (2S)-2-Amino-2-cyclobutylethan-1-ol, these methods would be used to confirm that the arrangement of substituents around the stereocenter indeed corresponds to the S configuration.

Conformational Preferences and Dynamics of the Cyclobutane (B1203170) Ring

The four-membered cyclobutane ring is a defining feature of this molecule and is subject to significant ring strain, a combination of angle strain and torsional strain. masterorganicchemistry.com A planar cyclobutane would have C-C-C bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to high angle strain. masterorganicchemistry.comlibretexts.org Additionally, a planar conformation would force all the hydrogen atoms on adjacent carbons into an eclipsed arrangement, resulting in substantial torsional strain. youtube.com

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation. libretexts.orgyoutube.comdalalinstitute.com In this conformation, one carbon atom is bent out of the plane formed by the other three, with a dihedral angle of about 25° to 35°. libretexts.orgdalalinstitute.com This puckering reduces the eclipsing interactions between adjacent C-H bonds, although it slightly increases the angle strain as the C-C-C bond angles decrease further to around 88°. libretexts.org

The cyclobutane ring is not static; it undergoes a rapid dynamic process known as ring-puckering or ring inversion, where the "flap" of the butterfly rapidly inverts. masterorganicchemistry.com The energy barrier for this inversion is relatively low, approximately 1.45 kcal/mol, allowing for rapid interconversion between equivalent puckered conformations at room temperature. slideshare.net

The presence of the -CH(NH₃⁺)CH₂OH substituent can influence the conformational preference of the ring. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the hydrogens on the ring. researchgate.net This preference can create a slight energy difference between the two puckered conformations, although the ring remains highly flexible.

Table 1: Conformational Parameters of Cyclobutane

ParameterValueDescription
Ring Strain~26.3 kcal/molTotal energy of instability due to angle and torsional strain. masterorganicchemistry.com
Puckered C-C-C Bond Angle~88°The internal bond angle in the puckered conformation. libretexts.org
Dihedral Angle (Puckering Angle)~25-35°The out-of-plane angle of one carbon relative to the other three. libretexts.orgdalalinstitute.com
Ring Inversion Barrier~1.45 kcal/molThe energy required to flatten the ring during the inversion process. slideshare.net

Influence of Hydrochloride Salt Formation on Molecular Conformation

In this compound, the positively charged ammonium (B1175870) group can form strong intramolecular hydrogen bonds with the lone pairs of the adjacent hydroxyl group's oxygen atom. This interaction can lead to a more rigid conformation, restricting the free rotation around the C-C bond connecting the stereocenter and the hydroxymethyl group. The preferred conformation would likely be one that allows for the optimal distance and geometry for this N-H···O hydrogen bond.

Furthermore, the chloride counter-ion can participate in the hydrogen-bonding network. It can form hydrogen bonds with the hydrogen atoms of both the ammonium group (-NH₃⁺) and the hydroxyl group (-OH). These intermolecular and intramolecular interactions create a more ordered and stable crystal lattice in the solid state. In solution, these interactions will be influenced by the polarity of the solvent. In non-polar solvents, intramolecular hydrogen bonding would be favored, while in polar, protic solvents, solvent molecules would compete for hydrogen bonding sites.

Table 2: Potential Conformational Effects of Hydrochloride Salt Formation

InteractionDescriptionConformational Consequence
Protonation of Amino Group-NH₂ → -NH₃⁺Introduces a positive charge, altering electrostatic potential.
Intramolecular H-Bonding-NH₃⁺ ··· OHRestricts rotation around the C-C bond, favoring a specific rotamer.
Ion Pairing-NH₃⁺ ··· Cl⁻Strong electrostatic attraction influencing overall molecular packing.
External H-Bonding(-NH₃⁺, -OH) ··· Cl⁻Contributes to a stable crystal lattice and influences solvation.

Stereoelectronic Effects and Their Impact on Reactivity

Stereoelectronic effects are orbital interactions that depend on the three-dimensional arrangement of a molecule. wikipedia.org They can significantly influence conformational stability and chemical reactivity by delocalizing electron density from a filled (donor) orbital to a nearby empty (acceptor) orbital. baranlab.org In this compound, several stereoelectronic effects can be considered.

One key interaction is hyperconjugation. This involves the delocalization of electrons from a filled bonding orbital (like a C-H or C-C σ bond) into an adjacent empty antibonding orbital (σ*). The stability of a particular conformation can be enhanced if the orbitals are properly aligned, typically in an anti-periplanar arrangement.

For example, an interaction can occur between the lone pair electrons on the oxygen atom (n_O) and the antibonding orbital of the adjacent C-C bond (σ_C-C). The efficacy of this n_O → σ_C-C interaction is highly dependent on the dihedral angle between the O-H bond and the C-C bond. This type of interaction can weaken the C-C bond and influence the molecule's reactivity, particularly in reactions involving cleavage of this bond.

Similarly, interactions involving the C-N bond are also important. In the hydrochloride salt, the nitrogen does not have a lone pair, but interactions between the σ bonds (e.g., σ_C-H or σ_C-C of the cyclobutane ring) and the σ*_C-N antibonding orbital can still occur. These interactions are influenced by the conformation and can affect the acidity of adjacent C-H bonds and the susceptibility of the C-N bond to nucleophilic attack.

These stereoelectronic effects dictate the most stable ground-state conformation by maximizing favorable orbital overlaps. Consequently, they also influence the transition states of reactions. A reaction pathway whose transition state geometry allows for strong stabilizing stereoelectronic interactions will have a lower activation energy and will therefore be kinetically favored. For instance, the orientation of the hydroxyl and ammonium groups could stereoelectronically favor or disfavor certain intramolecular cyclization or rearrangement reactions.

Derivatization and Functionalization of the 2s 2 Amino 2 Cyclobutylethan 1 Ol Scaffold

Transformations of the Amino Group

The primary amino group in (2S)-2-amino-2-cyclobutylethan-1-ol is a key site for a variety of chemical modifications, including the formation of amides, sulfonamides, and N-alkylated or N-acylated derivatives. These transformations can significantly alter the molecule's physical and chemical properties, such as its polarity, basicity, and ability to participate in hydrogen bonding.

The reaction of the primary amine with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, leads to the formation of stable amide bonds. This amidation reaction is a cornerstone of peptide synthesis and is widely used to introduce a vast range of substituents. Similarly, reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores found in numerous therapeutic agents.

Amidation: The acylation of the amino group can be achieved using various reagents and conditions. A common method involves the reaction with an acid chloride in the presence of a base to neutralize the hydrogen chloride byproduct. Alternatively, coupling reagents can be employed to facilitate the reaction between a carboxylic acid and the amine.

Reagent/CatalystConditionsProduct Type
Acetyl chlorideAprotic solvent, base (e.g., triethylamine)Acetamide derivative
Benzoyl chlorideAprotic solvent, base (e.g., pyridine)Benzamide derivative
Carboxylic acid, DCC/DMAPAnhydrous aprotic solventCarboxamide derivative

Sulfonamidation: The synthesis of sulfonamides from (2S)-2-amino-2-cyclobutylethan-1-ol can be readily accomplished by reacting it with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base.

ReagentConditionsProduct Type
Benzenesulfonyl chlorideAprotic solvent, base (e.g., triethylamine)Benzenesulfonamide derivative
p-Toluenesulfonyl chlorideAprotic solvent, base (e.g., pyridine)p-Toluenesulfonamide derivative

N-Alkylation: The introduction of alkyl groups to the amino function can be accomplished through several methods. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a widely used technique. Direct alkylation with alkyl halides can also be employed, though it may lead to over-alkylation. More recent methods, such as hydrogen borrowing catalysis, offer a greener alternative for the N-alkylation of amines with alcohols. nih.gov

MethodReagentsProduct Type
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH₃CN)Secondary or Tertiary Amine
Direct AlkylationAlkyl halide, BaseSecondary or Tertiary Amine
Hydrogen Borrowing CatalysisAlcohol, Catalyst (e.g., γ-Al₂O₃)Secondary Amine

N-Acylation: The selective acylation of the amino group in the presence of the hydroxyl group is a common transformation for amino alcohols. googleapis.comnih.gov This can be achieved by reacting the compound with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base. google.com The higher nucleophilicity of the amine compared to the alcohol generally ensures selective N-acylation under controlled conditions.

Acylating AgentConditionsProduct Type
Acetic anhydrideAprotic solvent, room temperatureN-acetyl derivative
Benzoyl chlorideAprotic solvent, base (e.g., triethylamine)N-benzoyl derivative

Modifications of the Hydroxyl Group

The primary hydroxyl group of the (2S)-2-amino-2-cyclobutylethan-1-ol scaffold provides another handle for functionalization, allowing for the formation of ethers and esters, as well as oxidation and reduction reactions.

Etherification: The formation of ethers from the hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acid chloride, acid anhydride, or a carboxylic acid under appropriate conditions. youtube.com For example, reaction with acetyl chloride in the presence of a base would yield the corresponding acetate (B1210297) ester. Metal ions have also been shown to direct the selective O-acylation of 1,2-amino alcohols in aqueous media. nih.gov

ReagentConditionsProduct Type
Acetyl chlorideAprotic solvent, base (e.g., pyridine)Acetate ester
Acetic anhydrideAcid or base catalystAcetate ester
Carboxylic acid, DCC/DMAPAnhydrous aprotic solventCarboxylate ester

Oxidation: The primary alcohol of (2S)-2-amino-2-cyclobutylethan-1-ol can be oxidized to the corresponding aldehyde. organic-chemistry.org Careful selection of the oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid and to prevent side reactions involving the amino group. Mild oxidizing agents such as those based on DMSO (Swern, Moffatt), or catalytic systems like TEMPO, are often employed for this purpose. youtube.com The oxidation of β-amino alcohols to α-amino aldehydes can also be achieved using manganese(IV) oxide. researchgate.net

Oxidizing AgentConditionsProduct
SO₃·pyridine, DMSO, Et₃N (Parikh-Doering)CH₂Cl₂, 0 °C to room temperature(S)-2-amino-2-cyclobutylacetaldehyde
TEMPO, NaOClBiphasic system, room temperature(S)-2-amino-2-cyclobutylacetaldehyde
Manganese(IV) oxideAprotic solvent, room temperature(S)-2-amino-2-cyclobutylacetaldehyde

Reduction: While the hydroxyl group is already in its most reduced state, the term "reduction" in this context can refer to the deoxygenation of the alcohol to an alkane. This is a challenging transformation that typically requires harsh conditions, such as conversion of the alcohol to a tosylate or mesylate followed by reduction with a strong reducing agent like lithium aluminum hydride. The reduction of α-amino acids to 1,2-amino alcohols is a well-established method for the synthesis of the parent scaffold. uq.edu.austackexchange.comresearchgate.net

Design and Synthesis of Advanced Chiral Fragments from the Core Scaffold

The bifunctional nature of (2S)-2-amino-2-cyclobutylethan-1-ol makes it an excellent starting material for the synthesis of more complex chiral building blocks, such as morpholines and lactams. These heterocyclic structures are prevalent in many biologically active compounds.

Synthesis of Chiral Morpholines and Morpholinones: Chiral morpholine (B109124) derivatives can be synthesized from 1,2-amino alcohols through various strategies. organic-chemistry.org One common approach involves the N-alkylation of the amino alcohol with a two-carbon electrophile that also contains a leaving group, followed by intramolecular cyclization. Alternatively, condensation of 1,2-amino alcohols with arylglyoxals can lead to the formation of chiral morpholin-2-ones. researchgate.netnih.govacs.org

Synthesis of Chiral Lactams: Lactams, which are cyclic amides, can also be synthesized from amino alcohol precursors. rsc.org For instance, δ-lactams can be derived from chiral amino alcohols, providing access to enantiopure piperidines and related structures. acs.org The synthesis of γ-lactams can be achieved through various catalytic methods, including intramolecular C-H amidation reactions. organic-chemistry.org

The derivatization of the (2S)-2-amino-2-cyclobutylethan-1-ol scaffold provides a powerful platform for generating a wide range of chiral molecules with diverse functionalities. These derivatives are valuable tools for drug discovery and the development of new materials.

Application of 2s 2 Amino 2 Cyclobutylethan 1 Ol Hydrochloride As a Chiral Building Block in Complex Molecular Synthesis

Utilization in the Construction of Chiral Heterocyclic Systems

The vicinal amino alcohol motif is a cornerstone for the synthesis of important nitrogen- and oxygen-containing heterocyclic compounds. The inherent chirality of (2S)-2-Amino-2-cyclobutylethan-1-ol allows for the direct transfer of stereochemical information into these new ring systems.

Oxazolidinones are a significant class of five-membered heterocyclic compounds. nih.gov They are present in several antibiotics and are widely used as chiral auxiliaries in asymmetric synthesis, most notably as "Evans auxiliaries". wikipedia.org The synthesis of chiral oxazolidinones is a common application for 1,2-amino alcohols.

A primary method for this transformation involves the cyclization of the amino alcohol with a carbonylating agent. mdpi.com While specific literature detailing the use of (2S)-2-Amino-2-cyclobutylethan-1-ol was not prominent in the search results, its structure is amenable to established synthetic routes. For instance, reaction with phosgene (B1210022) or its safer equivalents like dimethyl carbonate or diethyl carbonate under basic conditions would yield the corresponding 4-cyclobutyloxazolidin-2-one. wikipedia.orgmdpi.com Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for this type of cyclization. mdpi.com

Table 1: General Methods for the Synthesis of Oxazolidinones from 1,2-Amino Alcohols

Reagent Conditions Product Reference
Diethyl Carbonate NaOMe or K₂CO₃, Microwave 4-substituted-oxazolidin-2-one mdpi.com
Phosgene Equivalents Base 4-substituted-oxazolidin-2-one mdpi.com

The resulting 4-cyclobutyl oxazolidinone would be a valuable chiral auxiliary, where the cyclobutyl group provides a unique steric environment to direct subsequent stereoselective reactions.

Morpholin-2-ones are six-membered heterocyclic structures that are considered privileged scaffolds in medicinal chemistry and are useful synthetic intermediates. researchgate.net The synthesis of chiral morpholinones can be achieved from chiral 1,2-amino alcohols. nih.gov One established method involves the condensation of a chiral amino alcohol with an arylglyoxal, catalyzed by a Brønsted acid, which proceeds through a domino reaction to form the morpholinone ring system in high yields and selectivities. nih.govresearchgate.net

Another strategy involves the reaction of α-amino acid esters with an ethylene (B1197577) equivalent. researchgate.netmdpi.com Given that (2S)-2-Amino-2-cyclobutylethan-1-ol can be derived from the corresponding amino acid, this pathway represents a viable, albeit indirect, route to cyclobutyl-substituted morpholinones. Although direct examples employing (2S)-2-Amino-2-cyclobutylethan-1-ol are not specified in the provided search results, its functional groups are perfectly suited for these synthetic transformations. Information regarding the specific synthesis of lactam structures from this precursor was not found.

Role in the Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral 1,2-amino alcohols are foundational precursors for a multitude of successful chiral ligands used in asymmetric metal catalysis. nih.gov These ligands modify the coordination sphere of a metal center, creating a chiral environment that forces a reaction to proceed with high enantioselectivity. nih.gov

The effectiveness of a chiral ligand is governed by several design principles, many of which are exemplified by ligands derived from amino alcohols:

Conformational Rigidity: The 1,2-amino alcohol backbone, often incorporated into a cyclic structure like an oxazoline (B21484) ring, provides a rigid scaffold. This rigidity reduces the number of possible conformations of the catalyst-substrate complex, leading to a more predictable and higher enantioselectivity. nih.govnih.gov

Steric Shielding: The substituent at the chiral center of the amino alcohol (in this case, the cyclobutyl group) projects into the space around the metal center. This steric bulk blocks certain approaches of the substrate, allowing reaction from only one face, thereby controlling the stereochemical outcome. nih.gov The unique, puckered, and sterically demanding nature of the cyclobutyl group can offer different selectivity compared to more common alkyl or aryl substituents.

C₂ Symmetry: Many highly effective ligands are C₂-symmetric, meaning the molecule has a twofold axis of rotation. This symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity. nih.gov Ligands like bis(oxazoline) (BOX) ligands can be readily prepared from amino alcohols and are a prime example of this design principle. nih.govnih.gov

Chelation: The nitrogen and oxygen atoms of the amino alcohol or its derivatives (e.g., in BOX ligands) can chelate to a metal center, forming a stable complex and creating a well-defined chiral pocket. nih.gov

Ligands derived from chiral amino alcohols have been successfully applied in a vast array of enantioselective reactions. While specific examples of ligands derived from (2S)-2-Amino-2-cyclobutylethan-1-ol are not detailed in the search results, analogous ligands are known to be effective in several key transformations. The catalytic performance of a hypothetical cyclobutyl-bis(oxazoline) ligand, for example, would be of significant academic and industrial interest.

Common reactions catalyzed by metal complexes of amino alcohol-derived ligands include:

Enantioselective Addition of Dialkylzincs to Aldehydes: This is a benchmark reaction for testing new amino alcohol-based ligands, often affording chiral secondary alcohols with high yields and enantiomeric excess. mdpi.com

Asymmetric Transfer Hydrogenation: Ruthenium, rhodium, or iridium complexes with chiral amino alcohol-based ligands are efficient catalysts for the reduction of ketones to chiral alcohols using a hydrogen source like isopropanol (B130326) or formic acid.

Copper-Catalyzed Henry (Nitroaldol) Reactions: Chiral N,N-ligands derived from amino alcohols can catalyze the enantioselective addition of nitroalkanes to aldehydes to produce valuable β-nitro alcohols. nih.gov

Enantioselective Allylic Substitution: Palladium-catalyzed allylic alkylation is a powerful C-C bond-forming reaction where the enantioselectivity is controlled by the chiral ligand. nih.gov

Table 2: Potential Applications of Ligands Derived from (2S)-2-Amino-2-cyclobutylethan-1-ol in Asymmetric Catalysis

Reaction Type Metal Product Class
Addition of Dialkylzincs Zinc Chiral Secondary Alcohols
Transfer Hydrogenation Ruthenium, Rhodium, Iridium Chiral Secondary Alcohols
Henry (Nitroaldol) Reaction Copper Chiral β-Nitro Alcohols

Precursor in the Synthesis of Complex Organic Architectures

The utility of (2S)-2-Amino-2-cyclobutylethan-1-ol hydrochloride extends beyond heterocycles and ligands to its role as a chiral precursor in the synthesis of larger, more complex molecules, including natural products and pharmaceuticals. smolecule.com The incorporation of the cyclobutane (B1203170) ring is of particular interest, as this motif is found in numerous bioactive compounds and can impart unique conformational constraints and metabolic stability. chemistryviews.orgresearchgate.net

By using this building block, synthetic chemists can introduce a defined stereocenter and a cyclobutyl moiety early in a synthetic sequence. The amino and alcohol groups serve as versatile handles for further elaboration through C-N and C-O bond-forming reactions, allowing for the construction of complex carbon skeletons. smolecule.com For instance, the amino group can be acylated or alkylated, while the hydroxyl group can be oxidized, etherified, or used in coupling reactions. This dual functionality allows for divergent synthetic strategies, making it a valuable starting point for building libraries of chiral compounds for drug discovery and materials science. smolecule.com

Advanced Analytical Methodologies for Stereochemical Purity and Structural Elucidation

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (e.e.). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for chiral separations by using a chiral stationary phase (CSP).

Chiral HPLC is a widely used method for the analysis of chiral compounds, including amino alcohols. The separation mechanism relies on the differential interaction of the enantiomers with the CSP, leading to different retention times. For amino alcohols, CSPs based on macrocyclic glycopeptides, such as those derived from teicoplanin or vancomycin, are particularly effective. These stationary phases offer multiple chiral recognition sites and can operate in various mobile phase modes, including reversed-phase, polar ionic, and polar organic, providing versatility for method development.

Chromatographic Method Chiral Stationary Phase (CSP) Typical Mobile Phase Detection Application
Chiral HPLCMacrocyclic Glycopeptide (e.g., Teicoplanin-based)Methanol/Acetonitrile with additives (e.g., ammonium (B1175870) acetate)UV, MSEnantiomeric excess determination of amino alcohols
Chiral GCCyclodextrin derivativesHeliumFID, MSSeparation of volatile derivatives of amino alcohols

A fluorescence-based assay has also been developed for the high-throughput determination of enantiomeric excess in amino alcohols. This method is based on the self-assembly of the analyte with a chiral fluorescent ligand and another component to form diastereomeric complexes with distinct fluorescence intensities. nih.gov This approach offers a rapid and sensitive alternative to traditional chromatographic methods for screening purposes. nih.govnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of stereochemistry, advanced NMR techniques, often in combination with chiral auxiliaries, are employed to assign the absolute configuration of molecules.

To differentiate enantiomers by NMR, they must be converted into diastereomers, which have distinct NMR spectra. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form covalent diastereomeric adducts. For amino alcohols, reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be used to form esters with the hydroxyl group and amides with the amino group. The analysis of the ¹H NMR chemical shifts of the protons in the resulting diastereomers, particularly those near the stereocenter, can allow for the assignment of the absolute configuration.

Chiral Solvating Agents (CSAs): CSAs form non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to chemical shift differences (Δδ) in the NMR spectrum. nih.gov For amino alcohols, CSAs such as BINOL-based amino alcohols or metal complexes can be effective. nih.govfrontiersin.org The magnitude and direction of the chemical shift differences between the enantiomers in the presence of the CSA can be correlated to their absolute configuration. nih.govnih.gov For example, the use of both enantiomers of a CSA can lead to predictable upfield or downfield shifts for specific protons, aiding in the stereochemical assignment. nih.gov

NMR Auxiliary Interaction Type Typical NMR Experiment Information Obtained
Chiral Derivatizing Agent (e.g., Mosher's acid)Covalent bond formation¹H NMR, ¹⁹F NMRDiastereomeric shift differences for absolute configuration assignment
Chiral Solvating Agent (e.g., BINOL derivatives)Non-covalent complexation¹H NMR, DOSYEnantiomeric shift differences (ΔΔδ) for enantiomeric excess and absolute configuration determination. nih.gov

Two-dimensional (2D) NMR techniques are essential for unambiguously establishing the covalent framework of a molecule. Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide information about proton-proton and proton-carbon correlations, respectively. For (2S)-2-Amino-2-cyclobutylethan-1-ol hydrochloride, these experiments would confirm the connectivity between the cyclobutane (B1203170) ring, the chiral center, and the ethanolamine (B43304) moiety. While 2D NMR does not directly provide stereochemical information, it is a crucial prerequisite for the correct interpretation of data from other techniques aimed at stereochemical assignment.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are powerful for determining the absolute configuration of a molecule in solution. researchgate.net

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mtoz-biolabs.com The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule.

The absolute configuration of a molecule can be determined by comparing its experimental CD spectrum with the spectrum of a known standard or with a theoretically calculated spectrum. mtoz-biolabs.comnih.gov For amino alcohols, derivatization with a chromophoric group is often necessary to obtain a measurable CD signal in the accessible UV-Vis region. acs.orgacs.org The exciton-coupled circular dichroism (ECCD) method is a powerful approach where two chromophores are introduced into the molecule. acs.orgacs.org The interaction between these chromophores gives rise to a characteristic bisignate CD signal, the sign of which can be directly related to the absolute configuration of the stereocenter. acs.orgacs.org

Vibrational Circular Dichroism (VCD) spectroscopy is the infrared analogue of CD spectroscopy. It measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. VCD provides stereochemical information about the entire molecule, as every vibrational mode can potentially be VCD active.

Future Directions and Emerging Research Avenues

Development of More Efficient and Environmentally Benign Synthetic Protocols

The future of synthesizing chiral molecules like (2S)-2-Amino-2-cyclobutylethan-1-ol hydrochloride is increasingly tied to the principles of green chemistry, which prioritize sustainability and minimize environmental impact. chiralpedia.com A major thrust in this area is the expanded use of biocatalysis, which employs enzymes to perform highly selective chemical transformations under mild conditions. chiralpedia.com

Key research directions include:

Engineered Enzymes: The development of engineered amine dehydrogenases (AmDHs) and transaminases (ATAs) offers a direct and highly enantioselective route to chiral amines and amino alcohols. rsc.orgfrontiersin.org Future work will focus on tailoring these enzymes through directed evolution to enhance their substrate scope, activity, and stability, potentially enabling a one-step synthesis of the target compound from a corresponding α-hydroxy ketone precursor with high efficiency and stereoselectivity. frontiersin.orgmdpi.com

Enzymatic Cascades: Multi-enzyme cascade reactions are being designed to produce complex chiral molecules from simple, renewable starting materials like amino acids. acs.orgresearchgate.net A potential future synthesis could involve a cascade that builds the cyclobutane (B1203170) ring and installs the amino and alcohol functionalities in a one-pot system, significantly reducing waste and purification steps. researchgate.net

Sustainable Starting Materials: Research is moving towards the use of biomass-derived starting materials to reduce reliance on petrochemicals. chiralpedia.com Designing synthetic pathways that can convert bio-based precursors into the cyclobutane core of the target molecule is a key goal for sustainable chemical manufacturing.

Table 1: Comparison of Conventional vs. Emerging Green Synthetic Protocols
ApproachKey FeaturesAdvantagesFuture Research Focus
Conventional Chemical SynthesisMulti-step reactions, often uses stoichiometric reagents, harsh conditions (high temperature/pressure).Well-established and versatile for many structures.Reducing step count, replacing hazardous reagents.
Biocatalysis (e.g., Engineered AmDHs/ATAs)Uses enzymes as catalysts, mild aqueous conditions, high stereoselectivity. frontiersin.orgEnvironmentally benign, high enantiomeric purity, reduced byproducts. rsc.orgmdpi.comEnzyme engineering for improved stability and substrate scope, process optimization. frontiersin.org
Enzymatic CascadesMultiple enzymatic reactions in a single pot, converting simple precursors to complex products. acs.orgresearchgate.netHigh atom economy, reduced purification needs, mimics natural metabolic pathways. researchgate.netDesigning novel, efficient cascades for specific target molecules.

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond biocatalysis, the discovery of novel catalytic systems is a vibrant area of research that promises new ways to construct challenging chiral centers with high precision. For a molecule like this compound, this involves the stereocontrolled formation of the carbon-nitrogen bond adjacent to the cyclobutane ring.

Emerging areas of focus are:

Asymmetric Copper-Catalyzed Reactions: Copper-based catalyst systems have emerged as powerful tools for the asymmetric synthesis of amino alcohols. nih.govnih.gov Methods such as the copper-hydride catalyzed hydroamination of allylic alcohols provide a route to chiral 1,3-amino alcohols with excellent regio- and enantioselectivity. nih.gov Future research will likely adapt these methods for precursors containing cyclobutane moieties, offering a direct and efficient pathway. A significant advantage of some modern copper-based systems is their ability to perform stereodivergent synthesis, providing access to all possible stereoisomers of a product from the same starting materials simply by changing the catalyst configuration. nih.gov

Novel Metal Catalysis: Researchers are exploring other transition metals to catalyze unique transformations. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for the synthesis of β-amino alcohols. westlake.edu.cn Applying such radical-based strategies could open up entirely new synthetic routes that are complementary to existing methods.

Organocatalysis: The use of small, metal-free organic molecules as catalysts continues to be a major trend. Developing organocatalytic methods for the asymmetric amination of precursors to this compound would be highly desirable, as it avoids the cost and potential toxicity associated with residual trace metals.

Table 2: Overview of Advanced Catalytic Systems for Amino Alcohol Synthesis
Catalytic SystemReaction TypeKey AdvantagesReference
Copper-Hydride CatalysisAsymmetric HydroaminationHigh chemo-, regio-, diastereo-, and enantioselectivity; enables stereodivergent synthesis. nih.govnih.gov
Chromium CatalysisAsymmetric Cross Aza-Pinacol CouplingEfficiently creates adjacent chiral centers from simple aldehydes and imines. westlake.edu.cn
MetalloenaminesDiastereoselective Aldehyde AdditionProvides access to both syn- and anti-1,3-amino alcohols with high diastereomeric ratios. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated systems is revolutionizing the synthesis of fine chemicals and pharmaceuticals. nih.gov These technologies offer improved safety, consistency, and scalability, making them ideal for the production of high-value chiral intermediates.

Future developments in this area include:

Continuous Flow Biocatalysis: Immobilizing enzymes, such as transaminases, in packed-bed reactors allows for the continuous production of chiral amines. rsc.orgresearchgate.net This approach simplifies catalyst separation and reuse, increases stability, and allows for high-throughput synthesis. rsc.orgresearchgate.net Applying this to the synthesis of this compound could enable efficient, industrial-scale production.

Automated "Assembly-Line" Synthesis: Robotic platforms are being developed to perform complex, multi-step synthetic sequences in an automated fashion. chemrxiv.org An "assembly-line" approach, where building blocks are iteratively added to a growing molecular chain with full stereocontrol, could be used to synthesize derivatives of the target compound. chemrxiv.org This technology dramatically accelerates the discovery of new molecules by enabling the rapid creation of compound libraries.

Flow-Based Resolution and Racemization: For cases where a racemic synthesis is more straightforward, continuous flow systems can be used to perform chiral resolution. researchgate.netwhiterose.ac.uk Techniques like crystallization-induced diastereomeric transformation can be integrated into a flow process where the undesired enantiomer is continuously racemized and recycled, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.netwhiterose.ac.uk

Expanding the Scope of Derived Chiral Scaffolds for Advanced Organic Synthesis

This compound is not just an endpoint but a starting point for creating a diverse range of more complex molecules. The unique conformational constraints imposed by the cyclobutane ring make it an attractive scaffold for drug discovery. researchgate.net

Future research will focus on using this compound as a versatile chiral precursor:

Polyfunctional Chemical Platforms: The amino and hydroxyl groups can be selectively functionalized to introduce new reactive handles. core.ac.ukresearchgate.net For example, the alcohol can be oxidized to a carboxylic acid, or the amine can be used as a nucleophile to attach other molecular fragments. This allows the simple amino alcohol to be converted into a polyfunctional platform suitable for building complex molecular architectures. core.ac.ukresearchgate.net

Click Chemistry and Peptide Synthesis: By attaching functionalities like terminal alkynes or azides, derivatives of the amino alcohol can be used in "click" chemistry reactions for the rapid and efficient assembly of complex structures. core.ac.ukfrontiersin.org Similarly, the amino and a derived carboxyl group can be used to incorporate the cyclobutane scaffold into peptides, creating peptidomimetics with unique structural properties. core.ac.ukresearchgate.net

Fragment-Based Drug Discovery (FBDD): The core scaffold of (2S)-2-Amino-2-cyclobutylethan-1-ol is a prime candidate for use in FBDD. nih.gov Efficient synthetic routes can be used to generate a library of related low molecular weight fragments, which can be screened for binding to biological targets. nih.gov Hits can then be elaborated into potent drug candidates.

Table 3: Potential Derivatizations of the (2S)-2-Amino-2-cyclobutylethan-1-ol Scaffold
Functional GroupTransformationResulting ScaffoldApplication
Hydroxyl (-OH)OxidationChiral β-amino acidPeptide synthesis, chiral ligands. core.ac.uk
Amine (-NH2)Alkylation/AcylationSubstituted amines/amidesModulating biological activity, linking to other molecules.
BothCyclization (e.g., with phosgene)Chiral oxazolidinoneChiral auxiliaries in asymmetric synthesis. nih.gov
Hydroxyl (-OH)Conversion to azide (B81097) or alkyneBifunctional linkerClick chemistry, bioconjugation. core.ac.ukfrontiersin.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2S)-2-Amino-2-cyclobutylethan-1-ol hydrochloride to improve yield and enantiomeric purity?

  • Methodological Approach :

  • Chiral Pool Synthesis : Start with enantiomerically pure cyclobutane derivatives (e.g., cyclobutyl epoxides) to retain stereochemistry during amination and hydroxylation steps .
  • Catalytic Asymmetric Amination : Use transition-metal catalysts (e.g., Ru or Ir complexes) to induce stereoselectivity in the formation of the amino alcohol backbone .
  • Purification : Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt, ensuring high enantiomeric purity (>98% ee) via chiral HPLC validation .

Q. What analytical techniques are critical for characterizing the structural and stereochemical integrity of this compound?

  • Methodological Approach :

  • NMR Spectroscopy : Use 1H^1H- and 13C^13C-NMR to confirm cyclobutyl ring geometry and amino/hydroxyl group positions. Compare chemical shifts with stereoisomer references (e.g., cis vs. trans configurations in cyclohexanol analogs) .
  • X-ray Crystallography : Resolve absolute configuration ambiguities by co-crystallizing with chiral resolving agents (e.g., tartaric acid derivatives) .
  • Polarimetry : Measure optical rotation to verify enantiopurity, cross-referenced with synthetic protocols .

Q. How should researchers handle stability and storage challenges specific to amino alcohol hydrochlorides?

  • Methodological Approach :

  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity to identify decomposition pathways (e.g., cyclobutane ring opening or HCl loss). Use LC-MS to monitor degradation products .
  • Storage Recommendations : Store desiccated at 2–8°C in amber vials to prevent photodegradation and hygroscopic clumping, as suggested for structurally related hydrochlorides .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

  • Methodological Approach :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., cyclobutyl vs. cyclohexyl rings) and compare bioactivity profiles using standardized assays (e.g., enzyme inhibition or receptor binding) .
  • Batch-to-Batch Variability Analysis : Use high-throughput screening to assess purity-driven discrepancies. Correlate impurities (e.g., residual solvents or diastereomers) with activity outliers via multivariate regression .

Q. How can computational modeling predict the stereochemical effects of cyclobutyl ring strain on reaction kinetics?

  • Methodological Approach :

  • DFT Calculations : Model transition states for key reactions (e.g., nucleophilic substitution at the cyclobutyl carbon) to quantify strain energy contributions. Compare activation barriers with experimental rate data .
  • MD Simulations : Simulate solvation effects on cyclobutyl ring conformation to explain solvent-dependent selectivity in amination reactions .

Q. What are the best practices for resolving stereochemical inconsistencies in synthetic routes?

  • Methodological Approach :

  • Chiral Auxiliary-Mediated Synthesis : Temporarily introduce a removable chiral group (e.g., Evans oxazolidinones) to enforce desired stereochemistry during cyclobutane functionalization .
  • Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., enzymes or metal complexes) with selective crystallization to convert undesired enantiomers into the target form .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported melting points or solubility data?

  • Methodological Approach :

  • Standardized Protocols : Adopt DSC (Differential Scanning Calorimetry) for melting point determination under controlled heating rates (e.g., 2°C/min) to minimize instrument-specific biases .
  • Solubility Profiling : Use shake-flask methods with buffered solutions (pH 1–12) to generate reproducible solubility curves, accounting for hydrochloride salt dissociation .

Q. What experimental designs mitigate limitations in generalizing synthetic results to scaled-up processes?

  • Methodological Approach :

  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, catalyst loading) using response surface methodology to identify robust conditions for kilo-lab transitions .
  • In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .

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